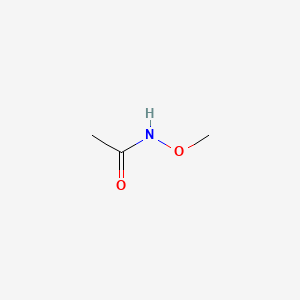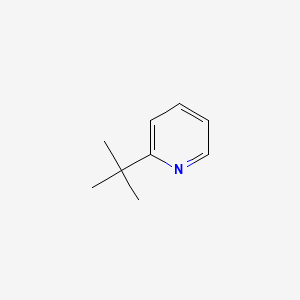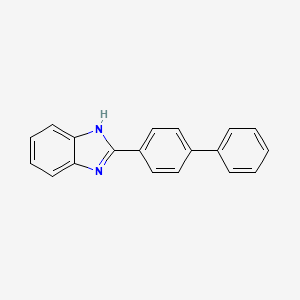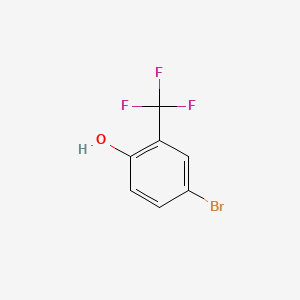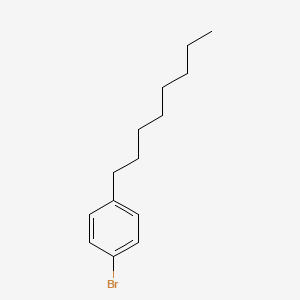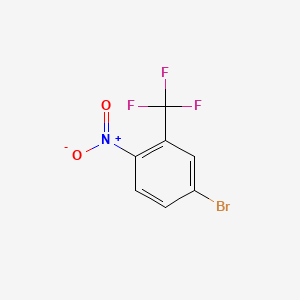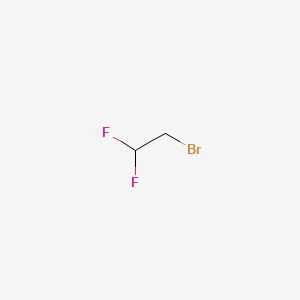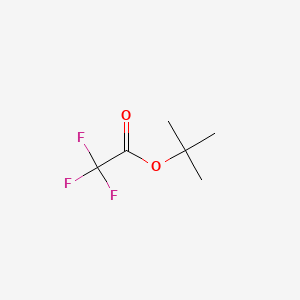![molecular formula C7H4BrNOS B1266275 6-Bromobenzo[d]thiazol-2(3H)-one CAS No. 62266-82-4](/img/structure/B1266275.png)
6-Bromobenzo[d]thiazol-2(3H)-one
説明
6-Bromobenzo[d]thiazol-2(3H)-one, also known as 6-Bromo-1,3-benzothiazol-2(3H)-one, is an organic compound with the chemical formula C7H4BrNO2S. It is a colorless, crystalline solid with a pungent odor. This compound is a member of the benzo[d]thiazol-2(3H)-one family, which is composed of compounds that contain a benzene ring and a thiazole ring connected by a single carbon atom. This compound has been studied extensively for its potential applications in medicinal chemistry and organic synthesis.
科学的研究の応用
1. Supramolecular Synthons and Crystal Engineering
Studies have focused on the interactions between 6-bromobenzo[d]thiazol-2-amine, a derivative of 6-Bromobenzo[d]thiazol-2(3H)-one, and various carboxylic acids. These interactions have enhanced understanding in crystal engineering and supramolecular synthons. The research produced anhydrous and hydrated multicomponent organic acid-base adducts with different carboxylic acids, characterized by X-ray diffraction, IR, melting point, and elemental analysis. These compounds exhibited a range of hydrogen bonds and were significant for their structural insights in supramolecular chemistry (Jin et al., 2012).
2. Potential in Biological Applications
A study synthesized a series of compounds derived from 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one and evaluated them for anticonvulsant activities. This research highlighted the potential of this compound derivatives in developing new pharmacological agents, particularly in the context of seizure management (Ugale et al., 2012).
3. Development of Fluorescent Sensors
The compound 2-(6-bromobenzo[d]thiazol-2-yl)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one (BTDX), based on rhodamine and 2-amino-6-bromobenzothiazol, was developed as a "turn-on" fluorescent sensor. This sensor showed selective colorimetric response for Hg (II) and Cu(II), with potential applications in biological fields, including intracellular monitoring of these toxic agents in HeLa cells. Such development is crucial for bio-imaging and monitoring of hazardous substances (Rasheed et al., 2019).
作用機序
Target of Action
The primary targets of 6-Bromo-2-benzothiazolinone are the photosynthetic processes in spinach chloroplasts and the chlorophyll production in Chlorella vulgaris . These targets play a crucial role in the energy production of plants and algae.
Mode of Action
6-Bromo-2-benzothiazolinone interacts with its targets by inhibiting the photosynthetic processes in spinach chloroplasts and the chlorophyll production in Chlorella vulgaris . This interaction results in a decrease in energy production in these organisms.
Biochemical Pathways
The affected biochemical pathways are those involved in photosynthesis and chlorophyll production. The inhibition of these pathways by 6-Bromo-2-benzothiazolinone leads to a decrease in energy production, affecting the growth and survival of the organisms .
Pharmacokinetics
Its molecular weight of 23008 suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 6-Bromo-2-benzothiazolinone’s action include a decrease in the photosynthetic processes and chlorophyll production . This leads to a decrease in energy production, which can affect the growth and survival of the organisms.
生化学分析
Biochemical Properties
6-Bromobenzo[d]thiazol-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with enzymes such as phosphoinositide 3-kinase (PI3K) and proteins involved in quorum sensing pathways in bacteria . These interactions are typically characterized by the binding of this compound to the active sites of these enzymes, leading to inhibition of their activity. This inhibition can result in the modulation of various biochemical pathways, making this compound a valuable compound for studying enzyme function and regulation.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In bacterial cells, this compound has been found to inhibit quorum sensing, a process that bacteria use to communicate and coordinate their behavior . By disrupting quorum sensing, this compound can prevent the formation of biofilms and reduce bacterial virulence. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as PI3K, leading to their inhibition . This binding is facilitated by the bromine atom, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions result in changes in cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained inhibition of enzyme activity and modulation of cellular pathways over extended periods .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. At low doses, this compound has been shown to effectively inhibit enzyme activity and modulate cellular pathways without causing significant adverse effects . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . The compound’s metabolism can influence its efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular pathways.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Post-translational modifications and targeting signals can influence the localization of this compound, directing it to specific subcellular compartments. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function.
特性
IUPAC Name |
6-bromo-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECJMTPEVWQFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977833 | |
| Record name | 6-Bromo-1,3-benzothiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62266-82-4 | |
| Record name | 6-Bromo-2-benzothiazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62266-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Benzothiazolone, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062266824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-1,3-benzothiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62266-82-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities reported for 6-Bromobenzo[d]thiazol-2(3H)-one derivatives?
A: Research indicates that derivatives of this compound exhibit promising antibacterial and cytotoxic activities. Studies have demonstrated their efficacy against various bacterial strains, including those responsible for common infections. [, ] Additionally, these derivatives have shown cytotoxic effects against human cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as anticancer agents. []
Q2: How does the structure of this compound derivatives influence their biological activity, particularly their antialgal effects?
A: Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into the relationship between the structure of 2-alkylthio-6-R-benzothiazoles, including this compound derivatives, and their antialgal activity. [] These studies reveal that the lipophilicity and dipole moments of these compounds play crucial roles in their ability to inhibit photosynthesis in algae. Notably, the presence of bromine in the structure significantly enhances the antialgal activity across various derivatives. [] This suggests that structural modifications targeting lipophilicity and dipole moments, alongside bromine inclusion, can be explored to optimize the antialgal properties of these compounds.
Q3: What synthetic strategies have been employed to produce this compound derivatives for biological evaluation?
A: Researchers have successfully synthesized a series of novel this compound derived 1,2,3-triazole derivatives through a copper-catalyzed one-pot reaction. [] This method involves the 1,3-dipolar cycloaddition of this compound with propargyl bromide and various aryl azides, offering a versatile approach to generate diverse derivatives for exploring their biological potential.
Q4: Are there alternative synthetic routes to access 6-cycloalkylcarbonyl-2(3H)-benzothiazolones when classical Friedel-Crafts acylation proves ineffective?
A: Yes, researchers have developed an alternative route to synthesize 6-cycloalkylcarbonyl-2(3H)-benzothiazolones, circumventing the limitations of classical Friedel-Crafts acylation with cycloalkylcarbonyl chlorides. [] This method leverages Stille coupling reactions, utilizing tributyltin intermediates derived from 6-Bromo-2-(3H)-benzothiazolone. The process involves protecting the NH group of 6-Bromo-2-(3H)-benzothiazolone, followed by Stille coupling with desired cycloalkylcarbonyl chlorides. Subsequent deprotection yields the target 6-cycloalkylcarbonyl-2(3H)-benzothiazolones. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thieno[2,3-b]thiophene](/img/structure/B1266192.png)

